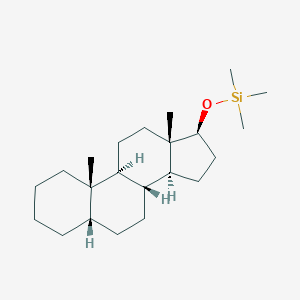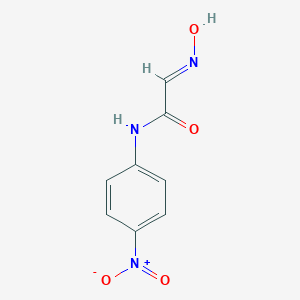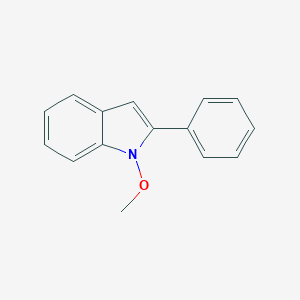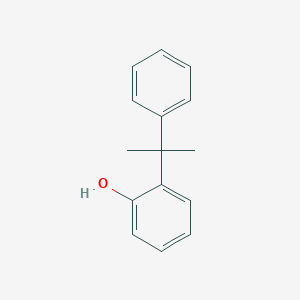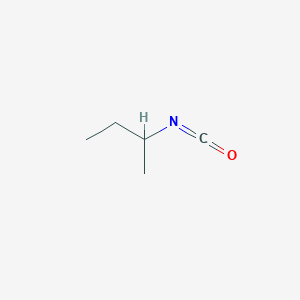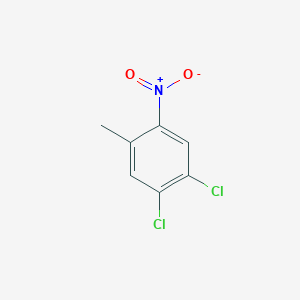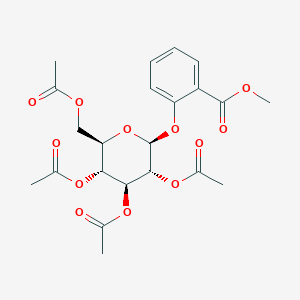
(2'-甲氧羰基)苯基-2-,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2’-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose” is a chemical compound with the molecular formula C22H26O12 . It is used as an intermediate in the synthesis of glycosylated metabolites of Salicylic Acid .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenyl group attached to a glucopyranose sugar unit, which has been acetylated at the 2, 3, 4, and 6 positions . The ‘2’-methoxycarbonyl’ designation refers to a methoxycarbonyl group attached to the 2’ position of the phenyl ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 482.43 g/mol . It has a density of 1.18g/cm3 and a boiling point of 369.6ºC at 760 mmHg . The melting point was not specified .科学研究应用
研究与开发 (R&D)
该化合物主要用于研发实验室进行合成化学应用。它不适用于医药、家庭或其他用途 。其结构使其成为合成更复杂分子的宝贵试剂。
糖苷的合成
它在糖苷的合成中充当前体,特别是苯基糖苷 。这些对于创建复杂的寡糖至关重要,而寡糖在从生物化学研究到药物开发的各个领域都有应用。
人类凝集素抑制剂
类似于该化合物的芳基糖苷已被用作人类凝集素的特异性抑制剂 。它们是一种在细胞-细胞相互作用、细胞-基质相互作用和免疫反应调节中起重要作用的蛋白质。
化学反应中的催化剂
该化合物可以在某些化学反应中充当催化剂 。这种应用对于加快各种合成过程中的反应至关重要,这在化学制造和药物中是基础的。
酯酶活性研究
对酯酶活性,特别是对大肠杆菌等细菌的酯酶活性的研究,可以利用该化合物 。了解细菌如何与乙酰化化合物相互作用可以洞察细菌的代谢和耐药性。
材料安全和操作
该化合物的安全数据表提供了在实验室环境中处理和储存的关键信息 。这包括急救措施、灭火措施和意外泄漏措施,确保安全的科研实践。
作用机制
2’-MCP-Glc-Ac is a non-reducing sugar analogue that has a unique structure. This structure allows it to interact with glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from donor molecules to acceptor molecules. By interacting with glycosyltransferases, 2’-MCP-Glc-Ac can inhibit or activate the transfer of sugar moieties, thus affecting the structure and function of carbohydrates and their derivatives. Additionally, 2’-MCP-Glc-Ac has been found to interact with cellular recognition and transduction pathways, which can affect the function of various proteins and enzymes.
Biochemical and Physiological Effects
2’-MCP-Glc-Ac has been used in a variety of biochemical and physiological studies. It has been found to affect the structure and function of carbohydrates and their derivatives, as well as to affect the activity of glycosyltransferases. Additionally, 2’-MCP-Glc-Ac has been found to interact with cellular recognition and transduction pathways, which can affect the function of various proteins and enzymes.
实验室实验的优点和局限性
2’-MCP-Glc-Ac has several advantages for laboratory experiments. It is a non-reducing sugar analogue, so it can be used to study the structure and function of carbohydrates and their derivatives without the need for reducing agents. Additionally, it can be used to study glycosylation reactions, glycosyltransferase activity, and cellular recognition and transduction pathways. However, 2’-MCP-Glc-Ac does have some limitations. It is a synthetic carbohydrate derivative, so it may not accurately reflect the behavior of naturally occurring carbohydrates and their derivatives. Additionally, it can be difficult to synthesize and may require specialized equipment or techniques.
未来方向
There are several potential future directions for research involving 2’-MCP-Glc-Ac. It could be used to study the structure and function of carbohydrates and their derivatives in more detail, as well as to study the mechanism of action of various therapeutic agents. Additionally, 2’-MCP-Glc-Ac could be used to develop new therapeutic agents, or to study the effect of carbohydrates and their derivatives on cellular recognition and transduction pathways. Finally, 2’-MCP-Glc-Ac could be used to study the effect of carbohydrates and their derivatives
合成方法
2’-MCP-Glc-Ac can be synthesized through a two-step process. The first step involves the reaction of 2-methoxycarbonylphenylglyoxal and 2-acetyl-1,4-anhydro-D-glucitol in the presence of a catalytic amount of sodium hydroxide. This reaction produces 2-acetyl-β-D-glucopyranosyl-(2’-methoxycarbonyl)phenylglyoxal. The second step involves the reaction of 2-acetyl-β-D-glucopyranosyl-(2’-methoxycarbonyl)phenylglyoxal with an excess of 2-acetyl-1,4-anhydro-D-glucitol, in the presence of a catalytic amount of sodium hydroxide, to form 2’-MCP-Glc-Ac.
属性
IUPAC Name |
methyl 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c1-11(23)29-10-17-18(30-12(2)24)19(31-13(3)25)20(32-14(4)26)22(34-17)33-16-9-7-6-8-15(16)21(27)28-5/h6-9,17-20,22H,10H2,1-5H3/t17-,18-,19+,20-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFPWGPRJNASSL-OUUKCGNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
